GSK1482160 is classified as a P2X7 receptor antagonist. It was synthesized and characterized through various studies aimed at understanding its potential in imaging and therapeutic applications related to neuroinflammation and other neurological disorders. The compound has been documented in several research publications, highlighting its synthesis methods, pharmacologic properties, and potential applications in medical imaging.
The synthesis of GSK1482160 involves several key steps utilizing established organic chemistry techniques. The process begins with the preparation of a precursor compound, which undergoes N-methylation using carbon-11 methyl triflate to yield the radiolabeled product.
The molecular structure of GSK1482160 consists of a pyrrolidine core substituted with various functional groups that enhance its binding affinity to the P2X7 receptor.
The chemical reactions involved in the synthesis of GSK1482160 are primarily focused on amide formation and N-methylation.
GSK1482160 acts as an antagonist at the P2X7 receptor, which plays a significant role in mediating inflammatory responses in the central nervous system.
The mechanism involves:
GSK1482160 possesses several physical and chemical properties that contribute to its functionality as a radioligand.
GSK1482160 has significant applications in scientific research, particularly in the field of neuroimaging.
GSK1482160 (chemical name: (S)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide) is a synthetic negative allosteric modulator of the P2X7 receptor (P2X7R) with a molecular weight of 334.07 g/mol. Its core structure features a prolinamide scaffold with stereospecific configuration critical for receptor binding affinity. Key physicochemical properties include:
The compound's in vitro binding affinity for human P2X7R is exceptionally high, with a dissociation constant (Kd) of 3.03 ± 0.10 nM and inhibitory constant (Ki) of 2.63 ± 0.6 nM in HEK293-hP2X7R membranes [4] [5]. Its radiopharmaceutical utility stems from the methoxy group (-OCH3) at the pyrrolidine nitrogen, which serves as an ideal site for carbon-11 labeling. Radiolabeling produces [11C]GSK1482160 through 11C-methylation of the corresponding desmethyl precursor with [11C]CH3OTf, achieving radiochemical purity >95% and molar activities of 74-370 GBq/μmol [4] [9].
Table 1: Key Chemical and Pharmacological Properties of GSK1482160
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₁₄ClF₃N₂O₂ | Structural identification [7] |
Ki (human P2X7R) | 2.63 ± 0.6 nM | HEK293-hP2X7R competitive binding [5] |
Association Rate (kon) | 0.2312 ± 0.01542 min⁻¹·nM⁻¹ | HEK293-hP2X7R kinetics [4] |
Dissociation Rate (koff) | 0.2547 ± 0.0155 min⁻¹ | HEK293-hP2X7R kinetics [4] |
Binding Potential (kon/koff) | 1.0277 ± 0.207 | Dynamic PET modeling [4] |
The P2X7R is an ATP-gated ion channel predominantly expressed on immune cells (microglia, macrophages) and upregulated at sites of inflammation and tumorigenesis. Structural characteristics include:
P2X7R activation triggers multiple downstream pathways:
Genetic regulation occurs through single nucleotide polymorphisms (e.g., Glu496Ala SNP associated with loss-of-function) and alternative splicing (P2X7A-J isoforms), which modulate receptor trafficking and signaling outcomes [3] [8].
P2X7R is a master regulator of sterile inflammation with pathogenic roles in:
In experimental autoimmune encephalomyelitis (EAE), P2X7R expression correlates with disease severity (277% increase in tracer uptake vs. controls) [5]
Oncology:
The receptor’s disease-specific upregulation provides a molecular basis for targeted imaging and therapy. In human gliomas, P2X7R expression is predominantly localized to glioma-associated microglia/macrophages (GAMs) and correlates with IDH wild-type status [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0